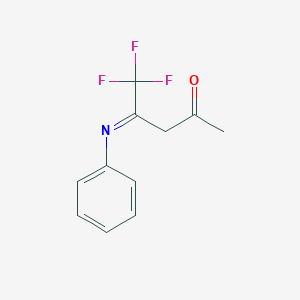![molecular formula C14H9FN2O B14200317 (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858119-39-8](/img/structure/B14200317.png)
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond.
準備方法
The synthesis of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 1H-pyrrolo[2,3-b]pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets has led to its exploration as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
類似化合物との比較
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can be compared with other similar compounds, such as:
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-4-yl)methanone: This compound has a similar structure but differs in the position of the pyridine ring. It exhibits different chemical and biological properties due to this structural variation.
(2-Fluorophenyl)(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone: This compound has a different arrangement of the pyrrole and pyridine rings, leading to distinct reactivity and applications.
(2-Fluorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone:
特性
CAS番号 |
858119-39-8 |
|---|---|
分子式 |
C14H9FN2O |
分子量 |
240.23 g/mol |
IUPAC名 |
(2-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-12-6-2-1-4-10(12)13(18)11-8-17-14-9(11)5-3-7-16-14/h1-8H,(H,16,17) |
InChIキー |
YBLLJTDMPXENEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=CC=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


